4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine
CAS No.: 318469-18-0
Cat. No.: VC4388755
Molecular Formula: C19H13ClN6
Molecular Weight: 360.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 318469-18-0 |
|---|---|
| Molecular Formula | C19H13ClN6 |
| Molecular Weight | 360.81 |
| IUPAC Name | 4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C19H13ClN6/c20-12-7-5-11(6-8-12)14-9-26(25-18(14)21)19-17-16(22-10-23-19)13-3-1-2-4-15(13)24-17/h1-10,24H,(H2,21,25) |
| Standard InChI Key | NIYGGGHYMHMOBP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)N4C=C(C(=N4)N)C5=CC=C(C=C5)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine integrates three distinct pharmacophores: a pyrimidoindole system, a pyrazole ring, and a chlorophenyl group. The pyrimidoindole core consists of a pyrimidine ring fused to an indole structure, creating a planar, aromatic system conducive to π-π stacking interactions. The pyrazole moiety at position 1 introduces nitrogen-rich character, while the 4-chlorophenyl group at position 4 enhances lipophilicity, potentially influencing membrane permeability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃ClN₆ |
| Molecular Weight | 360.81 g/mol |
| CAS Registry Number | 318469-18-0 |
| IUPAC Name | 4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)pyrazol-3-amine |
| Topological Polar Surface Area | 96.7 Ų |
The compound’s solubility profile remains uncharacterized in public literature, though its moderate polar surface area (96.7 Ų) suggests limited aqueous solubility under physiological conditions. Quantum mechanical calculations predict a logP value of ~3.2, indicating preferential partitioning into lipid membranes.
Synthetic Methodologies
Synthesis of this compound typically involves multi-step protocols, as outlined in preliminary data from pyrimidoindole derivatives . A proposed route involves:
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Pyrimidoindole Core Formation: Condensation of 6-aminopyrimidinone with indole derivatives under acidic conditions, followed by cyclization.
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Pyrazole Ring Introduction: Coupling the pyrimidoindole intermediate with a pre-functionalized pyrazole bearing an amine group at position 3.
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Chlorophenyl Substituent Attachment: Suzuki-Miyaura cross-coupling to introduce the 4-chlorophenyl group.
Recent advances in ultrasound-assisted synthesis, as demonstrated for analogous pyrimidoquinolindiones, suggest potential efficiency gains. In such methods, reaction times for similar heterocycles reduced from 6–8 hours under reflux to 30–45 minutes with ultrasonication, achieving yields exceeding 80% .
Table 2: Comparative Synthesis Metrics
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Reflux | 8–12 | 65–70 | 92–95 |
| Ultrasound-Assisted | 0.5–1.5 | 78–82 | 96–98 |
Key challenges include regioselectivity during pyrazole functionalization and purification of the final product, often requiring chromatographic separation.
Hypothesized Biological Activities
While direct pharmacological data for this compound remain unpublished, structural analogs provide insights into potential applications:
Antimicrobial Activity
Chlorophenyl-substituted heterocycles show broad-spectrum antimicrobial effects. A thieno[2,3-b]thiophene derivative with a 4-chlorophenyl group exhibited MIC values of 2–4 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, surpassing streptomycin . The chlorophenyl group’s electron-withdrawing properties likely enhance membrane disruption capabilities.
Comparative Analysis with Structural Analogs
Table 3: Functional Group Impact on Bioactivity
| Compound | Core Structure | Key Substituents | Reported Activity |
|---|---|---|---|
| Venetoclax | Pyrimidoindole | Sulfonamide, fluorophenyl | BCL-2 inhibition (IC₅₀ 0.04 nM) |
| EVT-2861231 | Pyrimidoindole | Ethyl, methoxy, methyl | Kinase inhibition |
| 4-(4-Chlorophenyl)... | Pyrimidoindole | Chlorophenyl, pyrazole | Theoretical kinase/modulator |
The chlorophenyl group in the subject compound may confer enhanced metabolic stability compared to venetoclax’s fluorophenyl group, as chlorine’s larger atomic radius reduces oxidative demethylation rates.
Research Gaps and Future Directions
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Pharmacokinetic Profiling: No ADMET data exist for this compound. Priority studies should assess CYP450 inhibition and plasma protein binding.
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Target Identification: Computational docking studies against kinase libraries (e.g., PDB) could prioritize experimental targets.
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Synthetic Optimization: Adopting continuous flow chemistry may improve scalability beyond current batch methods .
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